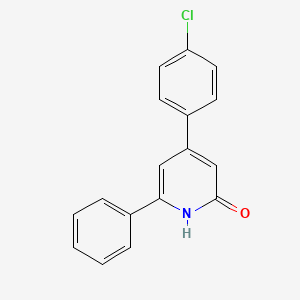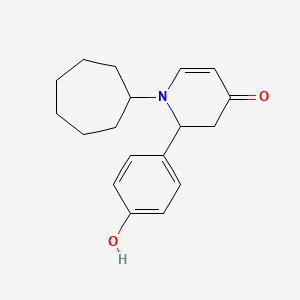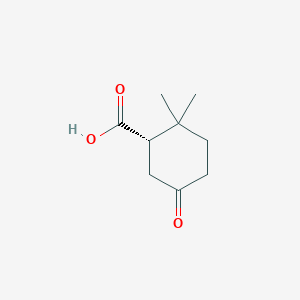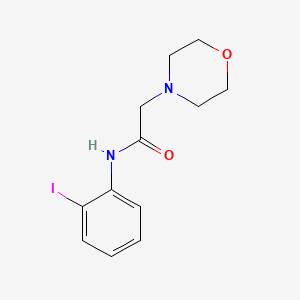
2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- is a heterocyclic compound that features a pyridinone core substituted with a 4-chlorophenyl group at the 4-position and a phenyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted anilines and benzaldehydes.
Cyclization: The key step involves the cyclization of these intermediates to form the pyridinone core. This can be achieved through various cyclization reactions, such as the Bischler-Napieralski reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups.
Reduction: Reduction reactions can be used to modify the pyridinone core or the substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
科学研究应用
2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant, antimicrobial, and anticancer agent
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.
作用机制
The mechanism of action of 2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- involves its interaction with specific molecular targets:
相似化合物的比较
5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides: These compounds share the 4-chlorophenyl group and exhibit antiviral activity.
2-(1H-Indol-3-yl)quinazolin: This compound has a similar heterocyclic structure and is studied for its biological activities.
Uniqueness: 2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- is unique due to its specific substitution pattern on the pyridinone core, which imparts distinct chemical and biological properties. Its combination of a pyridinone core with both phenyl and chlorophenyl groups makes it a versatile scaffold for drug development and other applications.
属性
CAS 编号 |
143968-99-4 |
|---|---|
分子式 |
C17H12ClNO |
分子量 |
281.7 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H12ClNO/c18-15-8-6-12(7-9-15)14-10-16(19-17(20)11-14)13-4-2-1-3-5-13/h1-11H,(H,19,20) |
InChI 键 |
NFAMHRYCFRRNGI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)N2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2,5-Bis(chloromethyl)phenyl]-9,9-dihexyl-9H-fluorene](/img/structure/B12564884.png)

![9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B12564903.png)
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)

![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)






![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)
